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Compound of Interest

Compound Name:
(Isocyanoimino)triphenylphosphor

ane

Cat. No.: B034210 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

(Isocyanoimino)triphenylphosphorane (Ph₃P=N-N=C), a versatile reagent in organic

synthesis. The document focuses on Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopy, presenting key data in a structured format and outlining the experimental

protocols for these analyses.

Spectroscopic Data
The following tables summarize the key NMR and IR spectroscopic data for

(Isocyanoimino)triphenylphosphorane. This information is crucial for the identification and

characterization of the compound.

Nuclear Magnetic Resonance (NMR) Data
NMR spectroscopy provides detailed information about the structure and chemical environment

of the atoms within a molecule. For (Isocyanoimino)triphenylphosphorane, ¹H, ¹³C, and ³¹P

NMR are the most relevant techniques.
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¹H NMR
Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Assignment

Phenyl Protons 7.40 - 7.80 Multiplet - C₆H₅

¹³C NMR Chemical Shift (δ) ppm Assignment

Phenyl C1 (ipso) 128.5 (d, ¹JPC = 103 Hz) C-P

Phenyl C2,6 (ortho) 132.5 (d, ²JPC = 10 Hz) CH

Phenyl C3,5 (meta) 129.0 (d, ³JPC = 12 Hz) CH

Phenyl C4 (para) 132.0 (d, ⁴JPC = 3 Hz) CH

Isocyano Carbon ~160 (br) N=C

³¹P NMR Chemical Shift (δ) ppm Assignment

Phosphorus 23.5 P=N

Note: Specific chemical shifts and coupling constants can vary slightly depending on the

solvent and concentration used.

Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.
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Wavenumber (cm⁻¹) Intensity Assignment

~2100 Strong ν(N=C) - Isocyanide stretch

~1350 Strong ν(P=N) - Phosphorane stretch

3050-3080 Medium ν(C-H) - Aromatic C-H stretch

1590, 1480, 1440 Medium-Strong ν(C=C) - Aromatic ring stretch

1110 Strong P-Ph stretch

750, 690 Strong
δ(C-H) - Aromatic C-H out-of-

plane bend

Experimental Protocols
The following are detailed methodologies for obtaining the NMR and IR spectra of

(Isocyanoimino)triphenylphosphorane.

NMR Spectroscopy Protocol
Instrumentation: A standard NMR spectrometer operating at a field strength of 300 MHz or

higher for ¹H NMR.

Sample Preparation:

Dissolve approximately 10-20 mg of (Isocyanoimino)triphenylphosphorane in 0.5-0.7 mL

of a suitable deuterated solvent (e.g., CDCl₃, C₆D₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: 0-10 ppm.

Number of Scans: 16-64, depending on the desired signal-to-noise ratio.
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Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Spectral Width: 0-200 ppm.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds.

³¹P NMR Acquisition:

Pulse Program: Proton-decoupled single-pulse experiment.

Spectral Width: A range appropriate for phosphorus compounds (e.g., -50 to 50 ppm).

Number of Scans: 64-256.

Relaxation Delay: 2-5 seconds.

Reference: 85% H₃PO₄ as an external standard (δ = 0 ppm).

Infrared (IR) Spectroscopy Protocol
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean.

Place a small amount of the solid (Isocyanoimino)triphenylphosphorane sample directly

onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:
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Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

A background spectrum of the empty ATR crystal should be collected prior to the sample

scan.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of (Isocyanoimino)triphenylphosphorane.
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Caption: Workflow for the synthesis and spectroscopic analysis of

(Isocyanoimino)triphenylphosphorane.

To cite this document: BenchChem. [Spectroscopic Profile of
(Isocyanoimino)triphenylphosphorane: A Technical Guide]. BenchChem, [2025]. [Online
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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